molecular formula C10H9BrO2 B2461462 8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one CAS No. 1781966-83-3

8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one

Cat. No. B2461462
CAS RN: 1781966-83-3
M. Wt: 241.084
InChI Key: UZMHNEYQGFHYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one, also known as GSK461364A, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound belongs to the class of oxepinone derivatives and has been found to inhibit the activity of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2), which are enzymes involved in cell cycle progression.

Mechanism of Action

Target of Action

Similar compounds have shown potential antibacterial and anticancer properties , suggesting that their targets may include bacterial proteins and cancer cell pathways.

Result of Action

Related compounds have demonstrated antibacterial and anticancer activities , suggesting that this compound may have similar effects.

Advantages and Limitations for Lab Experiments

One advantage of using 8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers studying cell cycle regulation and cancer biology. However, one limitation is that its effectiveness may vary depending on the type of cancer being studied, and further research is needed to determine its potential use in clinical settings.

Future Directions

There are several potential future directions for research on 8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one. One area of interest is the development of more potent and selective inhibitors of CDK1 and CDK2, which could have greater efficacy and fewer side effects. Another area of research is the potential use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the potential use of this compound in clinical settings and to identify biomarkers that could predict its effectiveness in individual patients.

Synthesis Methods

The synthesis of 8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one involves a multi-step process that begins with the preparation of 2-bromo-5-methoxybenzoic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with 2,3-dihydrobenzo[b]oxepin-4(5H)-one to yield the final product.

Scientific Research Applications

The potential use of 8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one in cancer treatment has been extensively studied. In particular, this compound has been found to be effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective in inhibiting tumor growth in animal models.

properties

IUPAC Name

8-bromo-3,5-dihydro-2H-1-benzoxepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-8-2-1-7-5-9(12)3-4-13-10(7)6-8/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMHNEYQGFHYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CC1=O)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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